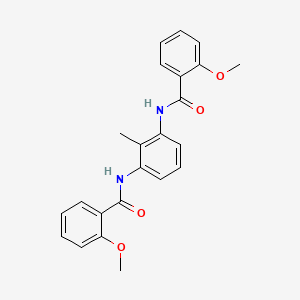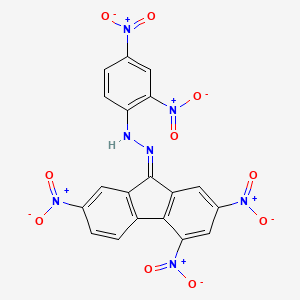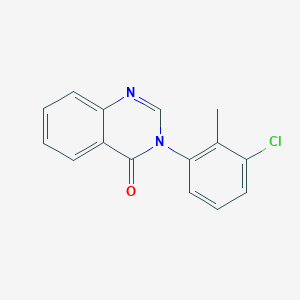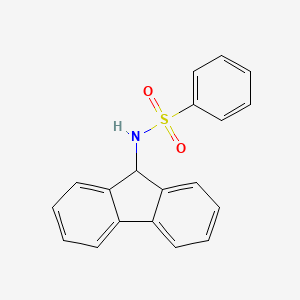![molecular formula C17H16N2O2 B5768176 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5768176.png)
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, also known as DPhOx, is a chemical compound with potential applications in scientific research. It belongs to the class of oxadiazole derivatives, which have been studied extensively due to their diverse biological activities.
作用機序
The mechanism of action of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes. In addition, 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several advantages as a research tool. It is relatively easy to synthesize and has high purity and stability. 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is also highly fluorescent, making it a useful probe for the detection of nitric oxide in biological systems. However, 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has some limitations as well. It can be toxic at high concentrations and may have off-target effects on other enzymes and signaling pathways. Additionally, 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
将来の方向性
There are several future directions for the study of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to better understand its efficacy and safety. Additionally, further research is needed to elucidate the mechanism of action of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole and its effects on other enzymes and signaling pathways. Finally, the development of new derivatives of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole with improved properties and specificity could lead to the discovery of novel research tools and therapeutic agents.
合成法
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 3,4-dimethylphenol with phenylacetonitrile in the presence of a base, followed by cyclization with nitrous acid. Another method involves the reaction of 3,4-dimethylphenol with phenylacetic acid, followed by cyclization with thionyl chloride. Both methods result in the formation of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole with high yields and purity.
科学的研究の応用
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has shown potential as a research tool in various scientific fields. It has been studied as a fluorescent probe for the detection of nitric oxide in biological systems. 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has also been investigated as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been studied for its anti-inflammatory and anti-oxidant properties.
特性
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-8-9-15(10-13(12)2)20-11-16-18-17(19-21-16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQCUDYGADBARF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5768095.png)

![4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5768119.png)
![N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5768122.png)
![ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5768124.png)


![2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5768166.png)
![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768167.png)



![N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768198.png)
![ethyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5768209.png)